4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid
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Overview
Description
Cyclosporin-A is a cyclic undecapeptide derived from the fungus Tolypocladium inflatum. It was first discovered in 1970 by Borel and Stahelin during a search for new antifungal agents . Cyclosporin-A is known for its potent immunosuppressive properties, which have revolutionized organ transplantation by preventing graft rejection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclosporin-A can be synthesized through chemical cyclization of the synthetic undecapeptide between positions 7 and 8, which mimics the enzymatic cyclization reaction . The synthesis involves the use of specific amino acids, including (4R)-4-((E)-2-butenyl)-4,N-dimethyl-L-threonine, which is crucial for the activity of cyclosporin-A .
Industrial Production Methods
Industrial production of cyclosporin-A is primarily achieved through submerged fermentation using the fungus Tolypocladium inflatum . This method allows for large-scale production of the compound, which is then purified and formulated for medical use.
Chemical Reactions Analysis
Types of Reactions
Cyclosporin-A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or reduce its toxicity .
Common Reagents and Conditions
Common reagents used in the reactions of cyclosporin-A include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of cyclosporin-A include various analogues with modified immunosuppressive properties. These analogues are studied for their potential therapeutic applications .
Scientific Research Applications
Cyclosporin-A has a wide range of scientific research applications:
Mechanism of Action
Cyclosporin-A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation . Upon binding to its receptor, cyclophilin, cyclosporin-A forms a complex that inhibits calcineurin, preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of interleukin-2 and other cytokines, leading to immunosuppression .
Comparison with Similar Compounds
Similar Compounds
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties but different chemical structure.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway, used in combination with cyclosporin-A for enhanced efficacy.
Uniqueness
Cyclosporin-A is unique due to its cyclic peptide structure and specific binding to cyclophilin, which distinguishes it from other immunosuppressive agents. Its ability to selectively inhibit T-cell activation without causing bone marrow suppression is a significant advantage .
Properties
CAS No. |
1221-05-2 |
---|---|
Molecular Formula |
C11H11I3N2O3 |
Molecular Weight |
599.93 g/mol |
IUPAC Name |
4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19) |
InChI Key |
LTJAWEPNFDGFQG-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |
Canonical SMILES |
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |
Key on ui other cas no. |
1221-05-2 |
Synonyms |
3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid |
Origin of Product |
United States |
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